Superior p38α MAPK Inhibition over Unsubstituted Aniline Analog
In a direct enzymatic assay, 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline (Target) inhibited p38α MAPK with an IC50 of 0.15 μM, whereas the closest analog lacking the 4-chloro substituent – 3-(5-phenyl-1H-imidazol-2-yl)aniline – exhibited an IC50 of 1.8 μM, representing a 12‑fold loss in potency [1]. The assay used recombinant human p38α and a standard peptide substrate (ATF-2) at 10 μM ATP.
| Evidence Dimension | p38α MAPK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.15 μM |
| Comparator Or Baseline | 3-(5-phenyl-1H-imidazol-2-yl)aniline: 1.8 μM |
| Quantified Difference | 12‑fold more potent (0.15 vs 1.8 μM) |
| Conditions | Recombinant human p38α, 10 μM ATP, ATF-2 peptide substrate, 30 min incubation, fluorescence readout |
Why This Matters
For drug discovery or chemical biology screening, selecting the 4-chloro variant reduces the required compound concentration by an order of magnitude, lowering both cost per assay and risk of off-target effects at higher doses.
- [1] Laufer, S. A.; Hauser, D. R.; Domeyer, D. M.; Kinkel, K.; Liedtke, A. J. Synthesis and biological evaluation of 2-arylimidazole-based p38 MAP kinase inhibitors. Bioorg. Med. Chem. 2006, 14 (21), 7295–7313. DOI: 10.1016/j.bmc.2006.06.045 View Source
